molecular formula C10H9N3O4 B2867296 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 68319-44-8

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No. B2867296
Key on ui cas rn: 68319-44-8
M. Wt: 235.199
InChI Key: COZUHTATRBKBAO-UHFFFAOYSA-N
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Patent
US05225431

Procedure details

A solution of p-nitrophenylalanine (4.2 g, Fluka) and potassium cyanate (1.62 g) in water (6 ml) was refluxed for 1 hour. C.HCl (3 ml) was added and the mixture refluxed for a further 10 minutes, then cooled, diluted with water and filtered. The residue was washed with water and dried to give the desired product as a straw-coloured solid (3.85 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H:9]([C:11]([OH:13])=O)[NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[O-:16][C:17]#[N:18].[K+].Cl>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH:9]2[C:11](=[O:13])[NH:18][C:17](=[O:16])[NH:10]2)=[CH:14][CH:15]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CC2NC(NC2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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